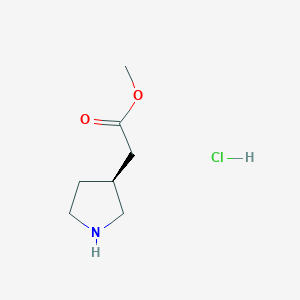

Methyl (S)-pyrrolidin-3-YL-acetate hcl

Description

BenchChem offers high-quality Methyl (S)-pyrrolidin-3-YL-acetate hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (S)-pyrrolidin-3-YL-acetate hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6-2-3-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVXNHFLFAPGGA-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736648 | |

| Record name | Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024038-33-2 | |

| Record name | Methyl [(3S)-pyrrolidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl (S)-pyrrolidin-3-YL-acetate hcl chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl (S)-pyrrolidin-3-yl-acetate Hydrochloride

Abstract: Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties and its ability to confer three-dimensional complexity to drug candidates, thereby enhancing target specificity and potency.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of the (S)-enantiomer of methyl pyrrolidin-3-yl-acetate as its hydrochloride salt. It is intended for researchers, chemists, and drug development professionals who utilize such intermediates in the design and synthesis of novel therapeutic agents.

Compound Identification and Structural Elucidation

The precise identification of a chemical entity is foundational to its application in research and development. Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride is a specific stereoisomer, and its properties are intrinsically linked to its defined three-dimensional structure.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | [3] |

| CAS Number | 1024038-33-2 | [3][4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |

| Molecular Weight | 179.64 g/mol | [4][5] |

| SMILES | COC(=O)C[C@@H]1CCNC1.Cl | [3] |

| InChI Key | ZDVXNHFLFAPGGA-RGMNGODLSA-N |

The "(S)" designation and the "[C@@H]" in the SMILES string denote the specific stereochemistry at the C3 position of the pyrrolidine ring. This chirality is paramount, as biological systems, particularly protein targets like enzymes and receptors, are chiral environments. The spatial orientation of substituents on the pyrrolidine ring can dramatically influence binding affinity and pharmacological activity.[2][6] The hydrochloride salt form is deliberately chosen to improve the compound's stability, crystallinity, and handling characteristics compared to the corresponding free base.

Physicochemical and Handling Properties

Understanding the physical properties of a reagent is critical for its effective use in synthesis and for ensuring laboratory safety. As an amine salt, this compound exhibits characteristics that necessitate specific handling protocols.

Table 2: Key Physicochemical Properties

| Property | Value/Description | Rationale & Field Insights |

| Physical Form | White to off-white solid | [7] Solid form simplifies weighing and handling compared to a liquid or oil. |

| Purity | Typically ≥95% | [3] High purity is essential for use in multi-step syntheses to avoid side reactions and simplify purification of downstream products. |

| Solubility | Soluble in water, ethanol, DMSO, and DMF | [7][8] Good solubility in a range of polar protic and aprotic solvents provides flexibility in choosing reaction conditions. Water solubility is enhanced by the hydrochloride salt form. |

| Hygroscopicity | Hygroscopic; absorbs moisture from the atmosphere | [9][10][11] This is a critical handling consideration. Moisture absorption can change the compound's physical state (clumping) and effective molecular weight, leading to stoichiometry errors in reactions.[9] |

| Storage | Store in a cool, dry place in a tightly sealed container | [11] Proper storage is crucial to mitigate moisture absorption. For long-term storage or in humid environments, a desiccator is recommended.[12] |

Expert Insight: Managing Hygroscopicity

The hygroscopic nature of many amine hydrochlorides is a common challenge. The primary amine in the pyrrolidine ring is protonated, forming an ammonium salt that readily forms hydrogen bonds with atmospheric water.

Synthesis and Analytical Characterization

Methyl (S)-pyrrolidin-3-yl-acetate HCl is not a naturally occurring molecule; it is produced via multi-step organic synthesis. The most common strategies involve the use of a pre-existing chiral starting material to ensure the correct stereochemistry in the final product.[13]

Generalized Synthetic Workflow

A plausible and efficient synthesis begins with a commercially available, enantiopure precursor like Boc-(S)-3-hydroxypyrrolidine. This approach maintains stereochemical integrity throughout the synthesis.

Step-by-Step Analytical Protocol (Self-Validating System)

-

Identity Confirmation (Mass Spectrometry): Dissolve a small sample in a suitable solvent (e.g., methanol). Analyze via LC-MS using electrospray ionization (ESI) in positive mode. Expect to observe the molecular ion ([M+H]⁺) for the free base (C₇H₁₃NO₂) at m/z ≈ 144.1.

-

Structural Verification (NMR Spectroscopy): Prepare a sample in a deuterated solvent like DMSO-d₆. The hydrochloride salt form results in two exchangeable N-H protons that typically appear as a broad singlet far downfield.

-

Expertise: Using DMSO-d₆ is advantageous as it slows the proton exchange rate, often resolving otherwise broad N-H and O-H peaks.

-

-

Purity Assessment (HPLC): Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Monitor with a UV detector (low wavelength, ~210 nm, due to lack of a strong chromophore) or an ELSD/CAD detector. Purity is determined by the area percentage of the main peak.

-

Enantiomeric Purity (Chiral HPLC): To confirm that the (S)-enantiomer is present and to quantify any (R)-enantiomer, a specialized chiral column (e.g., a polysaccharide-based column) is required. This is a critical, self-validating step to guarantee the stereochemical integrity of the material.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.4 | s (broad) | 2H | NH₂ ⁺ (from HCl salt) |

| 3.61 | s | 3H | O-CH₃ (methyl ester) |

| 2.5 - 3.5 | m | 7H | CH ₂-N, CH -N, CH ₂-COO, CH -CH₂ |

| 1.5 - 2.2 | m | 2H | CH ₂ on pyrrolidine ring |

| (Data adapted from prediction for the corresponding (R)-enantiomer, as spectra are identical).[14] |

Applications in Medicinal Chemistry and Drug Discovery

The value of Methyl (S)-pyrrolidin-3-yl-acetate HCl lies in its utility as a versatile chiral building block. The pyrrolidine ring is a "saturated heterocycle," a class of structures increasingly sought after in modern drug discovery to improve properties like solubility and metabolic stability while providing a three-dimensional vector for substituents.[1][2]

Key Synthetic Transformations:

-

Modification at the Nitrogen: The secondary amine is a nucleophilic site. After optional deprotection to the free base, it can undergo a wide array of reactions, including reductive amination, N-arylation (e.g., Buchwald-Hartwig coupling), acylation, and sulfonylation, to introduce diverse substituents.

-

Modification of the Side Chain: The methyl ester provides an electrophilic handle. It can be saponified (hydrolyzed) to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a common functional group in many drugs. Alternatively, it can be reduced to the primary alcohol for further functionalization.

This dual functionality allows chemists to rapidly generate libraries of compounds around a core chiral scaffold, which is a key strategy in lead optimization for drug discovery programs targeting a wide range of diseases.[13][15]

Safety and Hazard Information

Professional handling of all chemical reagents requires adherence to established safety protocols. This compound is classified as an irritant.

Table 4: GHS Hazard Summary

| Hazard Code | Description | Precautionary Action |

| H315 | Causes skin irritation | [5][16] Wear protective gloves and clothing. |

| H319 | Causes serious eye irritation | [5][16] Wear safety glasses or goggles. |

| H335 | May cause respiratory irritation | [5][16] Use in a well-ventilated area or chemical fume hood. |

Trustworthiness through Protocol: Always consult the material safety data sheet (MSDS) provided by the supplier before use.[11][17] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, should be worn at all times. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.

Conclusion

Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride is a high-value chemical intermediate whose utility is derived from its specific stereochemistry, the favorable properties of the pyrrolidine ring, and the orthogonal reactivity of its two key functional groups. Its formulation as a hydrochloride salt enhances its stability and handling, though its hygroscopic nature demands careful laboratory practice. For scientists engaged in the synthesis of complex molecular targets, this building block offers a reliable and versatile platform for introducing a chiral, three-dimensional element crucial for achieving potent and selective biological activity.

References

-

PubChem. (n.d.). Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

BIOFOUNT. (n.d.). Methyl (S)-Pyrrolidin-3-yl-acetate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (R)-pyrrolidine-3-acetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]

-

Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

-

Tyger Scientific. (n.d.). Methyl 2-(pyrrolidin-3-yl)acetate HCl - CAS 95274-14-9. Retrieved from [Link]

-

iChemical. (n.d.). methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0. Retrieved from [Link]

-

ChemBK. (2024). Methyl (R)-pyrrolidin-3-yl-acetate HCl. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Pyrrolidine-3-acetic acid hcl. National Center for Biotechnology Information. Retrieved from [Link]

-

Ng, W. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1339. Retrieved from [Link]

-

ThoughtCo. (2019). Hygroscopic Definition in Chemistry. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

-

Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

National Institutes of Health. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl (s)-pyrrolidin-3-yl-acetate hcl [synhet.com]

- 4. bio-fount.com [bio-fount.com]

- 5. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 7. chembk.com [chembk.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 10. Hygroscopic Definition in Chemistry [thoughtco.com]

- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 14. Methyl (R)-pyrrolidin-3-yl-acetate HCl/(R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0 - iChemical [ichemical.com]

- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride [synhet.com]

(S)-pyrrolidin-3-yl-acetate hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-pyrrolidin-3-yl-acetate hydrochloride

Abstract

The unambiguous determination of a chemical structure, including its absolute stereochemistry, is a cornerstone of modern drug development and chemical research. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate comprehensive characterization of any drug substance to ensure safety and efficacy.[1][2] This guide provides a detailed, methodology-driven approach to the complete structure elucidation of (S)-pyrrolidin-3-yl-acetate hydrochloride, a chiral synthetic building block. We will progress through a logical workflow, from foundational analysis to the definitive confirmation of its covalent structure and absolute configuration, explaining the scientific rationale behind each selected analytical technique.

Introduction: The Imperative of Unambiguous Characterization

In pharmaceutical development, the precise three-dimensional arrangement of atoms in a molecule is not an academic detail; it is a critical determinant of biological activity. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a rigorous and systematic approach to structure elucidation is not just a scientific best practice but a regulatory necessity.[3][4] This guide uses (S)-pyrrolidin-3-yl-acetate hydrochloride as a practical case study to illustrate a self-validating analytical workflow that establishes identity, purity, and stereochemical integrity.

The overall strategy follows a multi-technique, orthogonal approach. We begin by confirming the elemental composition and molecular weight, proceed to map the atomic connectivity and identify functional groups, and culminate in the unequivocal assignment of the stereocenter.

Caption: Logical workflow for comprehensive structure elucidation.

Foundational Characterization: Establishing the Basics

Before employing advanced spectroscopic techniques, foundational analysis provides the empirical formula and basic physical constants, which must be consistent with the proposed structure.

Physical and Chemical Properties

A preliminary description of the compound is essential.[5] For (S)-pyrrolidin-3-yl-acetate hydrochloride, we expect a solid, likely crystalline, given its salt form. Key properties are summarized below.

| Property | Expected Value/Observation | Rationale & Significance |

| Molecular Formula | C₈H₁₆ClNO₂ | Derived from the proposed structure of the acetate ester of (S)-pyrrolidin-3-ol, protonated with HCl. |

| Molecular Weight | 193.67 g/mol | Sum of atomic weights for the molecular formula. Confirmed by Mass Spectrometry. |

| Appearance | White to off-white solid | Typical appearance for organic hydrochloride salts. Color can indicate impurities. |

| Solubility | Soluble in water, methanol | The hydrochloride salt form confers hydrophilicity, making it soluble in polar protic solvents. |

| Melting Point | A sharp, defined range | A sharp melting point is an indicator of high purity. Broadening suggests impurities. |

Elemental Analysis

Causality: Elemental Analysis provides the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique used to experimentally verify the empirical formula of a pure substance. The results must align with the theoretical percentages calculated from the proposed molecular formula (C₈H₁₆ClNO₂) within an acceptable margin of error (typically ±0.4%).

Protocol: Combustion Analysis

-

Sample Preparation: A precisely weighed sample (1-3 mg) of the dried compound is placed in a tin capsule.

-

Combustion: The sample is combusted at high temperatures (~900-1000 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

-

Separation & Detection: The combustion products are passed through a gas chromatography column to separate them. The amounts of each gas are then measured using a thermal conductivity detector.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample, which are then compared to the theoretical values.

Elucidation of Covalent Structure

With the elemental composition confirmed, the next phase is to piece together the molecule's atomic framework using a suite of spectroscopic techniques.

Caption: Structure of (S)-pyrrolidin-3-yl-acetate hydrochloride.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is crucial for unequivocally confirming the molecular formula. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision allows for the determination of a unique elemental composition, distinguishing the target compound from other molecules with the same nominal mass.[5]

Expected Results:

-

Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this pre-charged molecule.

-

Observed Ion: The primary observed ion will be the molecular cation [M]⁺, which corresponds to the protonated base (S)-pyrrolidin-3-yl-acetate.

-

Theoretical m/z for [C₈H₁₅NO₂]⁺: 158.1176 (Calculated)

-

Acceptance Criterion: The experimentally measured m/z should be within 5 ppm of the theoretical value.

Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or water/acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions in the gas phase.

-

Mass Analysis: The ions are accelerated into the Time-of-Flight (TOF) mass analyzer. The time it takes for an ion to travel the flight tube is precisely measured and used to calculate its m/z.

-

Data Analysis: The resulting spectrum is analyzed to identify the exact mass of the parent ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[5] For our target molecule, we expect to see characteristic absorptions for the ester and the secondary ammonium salt.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2700-2400 | N⁺-H stretch (broad) | Secondary Ammonium | Confirms the presence of the protonated amine hydrochloride salt. |

| ~1740-1730 | C=O stretch (strong) | Acetate Ester | A strong, sharp peak in this region is definitive evidence of the ester carbonyl.[6][7] |

| ~1240-1230 | C-C-O asymm. stretch | Acetate Ester | This strong peak is highly characteristic of acetate esters specifically.[6][8] |

| ~1050-1030 | O-C-C symm. stretch | Acetate Ester | The second C-O stretching band, completing the ester fingerprint.[6][9] |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[5] By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a complete map of the carbon-hydrogen framework can be constructed. 2D NMR experiments like COSY and HSQC provide definitive proof of these connections.

Predicted ¹H NMR Spectrum (in D₂O, ~400 MHz):

| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment & Rationale |

| Ha | ~2.10 | s | 3H | -C(=O)CH₃ (methyl singlet, deshielded by carbonyl) |

| Hc | ~2.25 | m | 1H | Pyrrolidine C4-H |

| Hd | ~2.45 | m | 1H | Pyrrolidine C4-H' |

| He | ~2.70 | m | 1H | Pyrrolidine C3-H (methine proton at stereocenter) |

| Hb | ~2.80 | d | 2H | -CH₂ -C(=O) (doublet due to coupling with He ) |

| Hf | ~3.20-3.60 | m | 4H | Pyrrolidine C2-H₂ & C5-H₂ (protons adjacent to N⁺, deshielded) |

| Hg | ~5.20 | m | 1H | -CH -O- (methine proton deshielded by ester oxygen) |

Predicted ¹³C NMR Spectrum (in D₂O, ~100 MHz):

| Carbon Label | Approx. δ (ppm) | Assignment & Rationale |

| C a | ~20 | -C(=O)C H₃ (methyl carbon) |

| C b | ~35 | -C H₂-C(=O) (methylene carbon) |

| C d | ~38 | Pyrrolidine C 4 |

| C e | ~45 | Pyrrolidine C 3 (stereocenter) |

| C f, C g | ~50-55 | Pyrrolidine C 2 & C 5 (carbons adjacent to N⁺) |

| C h | ~75 | -C H-O- (carbon attached to ester oxygen) |

| C i | ~175 | -C =O (ester carbonyl carbon) |

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or MeOD) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Tune and shim the probe. Acquire the ¹H spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. This requires a longer acquisition time due to the low natural abundance of ¹³C.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Run a standard COSY experiment. Cross-peaks in the resulting 2D map indicate which protons are spin-coupled to each other (typically on adjacent carbons), confirming the H-C-C-H connections in the pyrrolidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment. Cross-peaks connect protons directly to the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

-

-

Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction) using appropriate software.

Confirmation of Stereochemistry

The final and most critical step for this molecule is to confirm the absolute configuration at the C3 stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the standard method for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus separation.[10][11] This experiment will confirm that the sample consists predominantly of the (S)-enantiomer.

Protocol: Direct Chiral HPLC

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile for separating a wide range of chiral compounds, including amines.[12]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) for basic analytes.[11]

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Prepare a solution of the racemic (R/S) mixture as a reference standard to identify the retention times of both enantiomers.

-

Analysis:

-

Inject the racemic standard to establish the separation method and determine the retention times for the (R) and (S) enantiomers.

-

Inject the sample of (S)-pyrrolidin-3-yl-acetate hydrochloride.

-

-

Data Interpretation: A successful analysis will show a single major peak in the sample chromatogram that corresponds to the retention time of one of the enantiomers from the racemic standard. The enantiomeric excess (% ee) can be calculated from the peak areas.

Single Crystal X-Ray Crystallography

Causality: While chiral HPLC confirms enantiomeric purity, single crystal X-ray crystallography is the "gold standard" for determining the absolute configuration of a chiral molecule.[13][14][15][16] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated. The use of anomalous dispersion allows for the unambiguous assignment of the (R) or (S) configuration.[17]

Protocol: X-Ray Diffraction Analysis

-

Crystal Growth: This is the most critical and often challenging step. Grow a high-quality single crystal of the compound (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions. This model is then refined to best fit the experimental data.

-

Absolute Structure Determination: The absolute configuration is determined by analyzing the effects of anomalous scattering (the Bijvoet differences). The calculated diffraction intensities for both possible enantiomers are compared to the measured data, and a statistical parameter (the Flack parameter) is used to confidently assign the correct absolute stereochemistry.[13][17]

Conclusion

The structure elucidation of (S)-pyrrolidin-3-yl-acetate hydrochloride is achieved through a systematic and orthogonal workflow. Foundational analyses and high-resolution mass spectrometry confirm the molecular formula. FTIR and a full suite of 1D and 2D NMR experiments unambiguously determine the covalent structure and atomic connectivity. Finally, the stereochemical integrity is confirmed using chiral HPLC for enantiomeric purity and, definitively, by single crystal X-ray crystallography to assign the absolute (S) configuration. This rigorous, multi-faceted approach ensures a complete and defensible characterization of the molecule, meeting the high standards required for research and pharmaceutical development.

References

-

Title: Determination of absolute configuration using single crystal X-ray diffraction Source: PubMed URL: [Link]

-

Title: Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid Source: PubMed URL: [Link]

-

Title: 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods Source: Thieme Chemistry URL: [Link]

-

Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: PubMed URL: [Link]

-

Title: Determination of absolute configuration Source: Purechemistry URL: [Link]

-

Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: SpringerLink URL: [Link]

-

Title: Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IUPAC Technical Report) Source: IUPAC URL: [Link]

-

Title: Chiral Discrimination of Acyclic Secondary Amines by 19F NMR Source: ACS Publications URL: [Link]

-

Title: Guidance for Industry #169 - Drug Substance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines Source: ACS Publications URL: [Link]

-

Title: Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]

-

Title: Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) Source: Science and Education Publishing URL: [Link]

-

Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

-

Title: FT-IR spectra of Poly (vinyl acetate) synthesized Source: ResearchGate URL: [Link]

-

Title: Chemistry, Manufacturing and Controls: Regulatory Considerations and Resource Source: YouTube (FDA) URL: [Link]

-

Title: Drug Substance Postapproval Changes Guidance: Determination of Impurity Profile Equivalence Source: YouTube (FDA) URL: [Link]

-

Title: FT-IR spectrum of cellulose acetate Source: ResearchGate URL: [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. youtube.com [youtube.com]

- 3. fda.gov [fda.gov]

- 4. youtube.com [youtube.com]

- 5. iupac.org [iupac.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. sciepub.com [sciepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. purechemistry.org [purechemistry.org]

- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Physical and chemical characteristics of Methyl (S)-pyrrolidin-3-YL-acetate hcl

An In-depth Technical Guide to Methyl (S)-pyrrolidin-3-ylacetate Hydrochloride: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of Methyl (S)-pyrrolidin-3-ylacetate hydrochloride (CAS: 1024038-33-2), a chiral building block of significant interest in pharmaceutical research and development. Intended for researchers, medicinal chemists, and process development scientists, this document synthesizes core physicochemical data, outlines practical synthetic and analytical methodologies, and discusses its application within the broader context of drug discovery.

Core Characteristics and Physicochemical Properties

Methyl (S)-pyrrolidin-3-ylacetate hydrochloride is a chiral secondary amine presented as its hydrochloride salt to improve stability and handling characteristics. The presence of a stereocenter, a secondary amine, and an ester functional group makes it a versatile synthon for creating complex molecular architectures. The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional character and favorable pharmacokinetic properties into drug candidates.[1][2]

Key physicochemical properties are summarized below. It is important to note that while some data is reported by commercial suppliers, specific experimental values for properties like melting point and pKa are not widely published in peer-reviewed literature. Therefore, where noted, values are based on typical observations for similar small molecule hydrochloride salts.

Table 1: Physicochemical Properties of Methyl (S)-pyrrolidin-3-ylacetate HCl

| Property | Value | Source / Rationale |

| CAS Number | 1024038-33-2 | [3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [3] |

| Molecular Weight | 179.65 g/mol | [3] |

| IUPAC Name | methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | |

| Appearance | White to off-white solid | Typical for amine HCl salts |

| Melting Point | Not consistently reported. Expected to be >100 °C. | General property of crystalline amine salts. |

| Solubility | Soluble in water and methanol. Soluble in DMSO and DMF. Sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | Inferred from its polar, ionic salt structure. |

| pKa | ~9-10 (for the pyrrolidine nitrogen) | Estimated based on typical pKa values for secondary cyclic amines. |

| Storage | Store in a cool, dry place in a tightly sealed container. Ambient storage is generally acceptable. | Recommended for hygroscopic amine salts. |

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of this building block. While a comprehensive public database of spectra for this specific compound is not available, this section details the expected spectroscopic signatures based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. The expected chemical shifts (in a solvent like D₂O or DMSO-d₆) would be:

-

~3.7 ppm (singlet, 3H): The methyl ester protons (-OCH₃).

-

~2.8-3.6 ppm (multiplets, 5H): The protons on the pyrrolidine ring (CH₂-N-CH₂ and the CH adjacent to the acetate). The diastereotopic nature of the protons on carbons 2 and 4 would lead to complex splitting patterns.

-

~2.6 ppm (doublet, 2H): The methylene protons of the acetate side chain (-CH₂-CO₂Me).

-

~1.8-2.2 ppm (multiplets, 2H): The remaining protons on the pyrrolidine ring.

-

Note: The amine proton (-NH₂⁺-) may be broad and its chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR: The carbon NMR provides confirmation of the carbon skeleton. Expected chemical shifts include:

-

~173 ppm: The ester carbonyl carbon (C=O).

-

~52 ppm: The methyl ester carbon (-OCH₃).

-

~45-55 ppm: Carbons adjacent to the nitrogen in the pyrrolidine ring.

-

~30-40 ppm: The remaining carbons of the pyrrolidine ring and the acetate side chain.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

~2700-3000 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.

-

~1735 cm⁻¹ (strong): C=O stretch of the ester.

-

~1170 cm⁻¹: C-O stretch of the ester.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) in positive mode, the expected parent ion would be the free base.

-

[M+H]⁺: Expected at m/z 144.10, corresponding to the molecular formula C₇H₁₄NO₂⁺.

Synthesis and Purification Workflow

The synthesis of chiral 3-substituted pyrrolidines is a common challenge in process chemistry. A representative approach involves the protection of a racemic precursor, followed by chiral resolution or asymmetric synthesis. A plausible workflow, adapted from patent literature, involves the N-protection of racemic methyl pyrrolidin-3-ylacetate, followed by enzymatic resolution and deprotection.

Caption: Representative workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol (Illustrative)

Rationale: This protocol illustrates a common industrial strategy. The Boc (tert-butyloxycarbonyl) group is used to protect the nitrogen, which facilitates handling and allows for subsequent chemical transformations or resolutions. Acidic cleavage of the Boc group followed by precipitation or crystallization yields the final hydrochloride salt.

-

N-Boc Protection: To a solution of racemic methyl pyrrolidin-3-ylacetate (1.0 eq.) in a mixture of dioxane and water, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.).

-

Adjust the pH to ~9 with a base such as 2N NaOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-rac-methyl pyrrolidin-3-ylacetate.

-

Chiral Resolution: Resolve the racemic mixture using preparative chiral HPLC or an enzymatic resolution method. This is the key step for establishing stereochemical purity.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-(S)-enantiomer in a suitable solvent like ethyl acetate or isopropanol (IPA).

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, ~1.5 eq.) and stir.

-

The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with a non-polar solvent (like diethyl ether or heptane) to remove non-ionic impurities, and dry under vacuum to yield the final product.

Analytical Methods for Quality Control

Ensuring the chemical and stereochemical purity of Methyl (S)-pyrrolidin-3-ylacetate HCl is critical for its use in GMP environments. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Caption: General workflow for chiral HPLC analysis.

Protocol: Chiral HPLC Method for Enantiomeric Purity

Rationale: The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly effective for separating enantiomers of chiral amines and their derivatives. The mobile phase is typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine modifier (like diethylamine, DEA) to improve peak shape for basic analytes.

-

System: HPLC with UV detector.

-

Column: Chiral stationary phase column (e.g., CHIRALCEL® OD-H or similar).

-

Mobile Phase: A mixture such as Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: The (R)- and (S)-enantiomers will elute at different retention times. Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers:

-

e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

-

Applications in Drug Discovery

The 3-substituted pyrrolidine motif is a key structural element in a variety of biologically active molecules. Its non-planar structure allows substituents to be projected into distinct vectors of three-dimensional space, which is critical for optimizing interactions with protein binding sites.[1] The (S)-stereochemistry is often crucial for achieving the desired potency and selectivity.

While specific blockbuster drugs directly using Methyl (S)-pyrrolidin-3-ylacetate HCl as a starting material are not prominently disclosed in public literature, its utility is demonstrated in the synthesis of complex probes and clinical candidates. For example, in the development of dual-target ligands for the μ-opioid (MOR) and dopamine D3 (D3R) receptors, a key pyrrolidine intermediate was synthesized via homologation of tert-butyl 3-oxopyrrolidine-1-carboxylate, followed by hydrogenation to create the methyl acetate side chain, demonstrating the value of this specific scaffold in accessing novel chemical matter for CNS targets. The ester functionality serves as a versatile handle for further elaboration, either through reduction to an alcohol, hydrolysis to a carboxylic acid for amide coupling, or direct reaction with nucleophiles.

Safe Handling and Storage

As a hydrochloride salt, Methyl (S)-pyrrolidin-3-ylacetate HCl is expected to be a stable, crystalline solid. However, it is hygroscopic and should be stored in a tightly sealed container in a desiccator or dry environment.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this material. Work in a well-ventilated area or a chemical fume hood.

References

-

Moccia, M., Ke, A., Dragileva, E., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry. Available at: [Link]

-

Acmec Biochemical. Methyl (S)-pyrrolidine-3-YL-acetate HCL Product Page. Available at: [Link]

- Wenglowsky, S., et al. (2019). United States Patent US 2019/0185454 A1. Google Patents.

-

Tót, E., et al. (2012). Organocatalytic asymmetric synthesis of trisubstituted pyrrolidines via a cascade reaction. Tetrahedron Letters, 53(33), 4334-4336. Available at: [Link]

-

Graf, S. (2024). Dissertation: Entwicklung neuartiger Synthesemethoden für die Herstellung von Pyrrolidinen und Piperidinen. University of Regensburg. Available at: [Link]

-

Vitale, C., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4939. Available at: [Link]

-

Ospanova, A. K., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1115. Available at: [Link]

Sources

Spectroscopic data for Methyl (S)-pyrrolidin-3-YL-acetate hcl (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl (S)-pyrrolidin-3-yl-acetate HCl

Introduction

Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development, often employed as a building block in the synthesis of more complex pharmaceutical agents.[1][2] Its structural elucidation and purity assessment are paramount, relying on a suite of spectroscopic techniques. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a senior application scientist, the following sections are designed to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a robust and validated approach to its characterization.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a critical factor to consider in the selection of analytical methodologies.[3] The protonation of the pyrrolidine nitrogen significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.[4][5]

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The following diagram illustrates the chemical structure of Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride with atom numbering for clarity in the subsequent spectroscopic analysis.

Caption: Structure of Methyl (S)-pyrrolidin-3-yl-acetate Hydrochloride with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons within the pyrrolidine ring, arising from the chiral center at C4. The protonation of the nitrogen atom leads to downfield shifts of the adjacent protons (H2 and H5) compared to the free base.[4][5] A suitable deuterated solvent for this hydrochloride salt is Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can dissolve the salt and has a residual solvent peak around 2.50 ppm.[3][6] Deuterium oxide (D₂O) could also be used, but this would lead to the exchange of the labile N-H protons.[4]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| H₂ | ~3.2 - 3.4 | m | 2H | - | Protons on carbon adjacent to the protonated nitrogen, shifted downfield. |

| H₃ | ~1.6 - 1.8 & ~2.1 - 2.3 | m | 2H | - | Methylene protons on the pyrrolidine ring. |

| H₄ | ~2.5 - 2.7 | m | 1H | - | Methine proton at the chiral center, likely overlapping with the DMSO solvent peak. |

| H₅ | ~2.9 - 3.1 | m | 2H | - | Protons on carbon adjacent to the protonated nitrogen, shifted downfield. |

| H₆ | ~2.6 | d | 2H | ~7 | Methylene protons adjacent to the ester carbonyl. |

| H₉ (CH₃) | ~3.6 | s | 3H | - | Methyl protons of the ester group. |

| N-H | ~9.4 | br s | 2H | - | Broad singlet for the ammonium protons. |

Note: The predicted ¹H NMR data is based on the analysis of a similar compound, the (R)-enantiomer. The spectra for the (S) and (R) enantiomers are expected to be identical.[7]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl (S)-pyrrolidin-3-yl-acetate HCl and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual DMSO peak at 2.50 ppm.

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[8] The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the ester will be the most downfield signal, while the aliphatic carbons of the pyrrolidine ring will appear further upfield.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C₂ | ~45-50 | Carbon adjacent to the protonated nitrogen. |

| C₃ | ~30-35 | Aliphatic carbon in the pyrrolidine ring. |

| C₄ | ~35-40 | Chiral methine carbon. |

| C₅ | ~45-50 | Carbon adjacent to the protonated nitrogen. |

| C₆ | ~40-45 | Methylene carbon adjacent to the ester carbonyl. |

| C₇ (C=O) | ~170-175 | Carbonyl carbon of the ester. |

| C₉ (CH₃) | ~50-55 | Methyl carbon of the ester. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Utilize a 100 MHz (or corresponding frequency for the available spectrometer) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.[8]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation. For Methyl (S)-pyrrolidin-3-yl-acetate HCl, key absorbances are expected for the N-H bonds of the ammonium salt, the C=O of the ester, and the C-O and C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3000-2800 | Strong, Broad | N-H stretch | Secondary ammonium salt |

| ~2950-2850 | Medium | C-H stretch | Aliphatic CH₂, CH |

| ~1735 | Strong | C=O stretch | Ester |

| ~1200 | Strong | C-O stretch | Ester |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample (~1-2 mg) with spectroscopic grade potassium bromide (KBr) (~100-200 mg) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[8]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[8]

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this polar and pre-charged compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion of the free base.

Predicted Mass Spectrometry Data (ESI-MS):

-

Molecular Formula: C₇H₁₃NO₂

-

Molecular Weight of Free Base: 143.18 g/mol [9]

-

Expected Molecular Ion Peak ([M+H]⁺): m/z = 144.1

Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for pyrrolidine derivatives involve cleavage of the ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile at a low concentration (e.g., 1 mg/mL).[8]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Optimize the source parameters (e.g., spray voltage, capillary temperature) for the compound.

-

Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for structural confirmation.

Overall Spectroscopic Workflow

The comprehensive characterization of Methyl (S)-pyrrolidin-3-yl-acetate HCl involves a logical flow of these spectroscopic techniques to build a complete picture of its structure and purity.

Caption: Workflow for the Spectroscopic Characterization of Methyl (S)-pyrrolidin-3-yl-acetate HCl.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the comprehensive characterization of Methyl (S)-pyrrolidin-3-yl-acetate hydrochloride. This guide has detailed the expected spectroscopic data and the underlying scientific principles for their interpretation. By following the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development endeavors.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem.

- The NMR interpretations of some heterocyclic compounds which are... - ResearchGate.

- Advanced NMR techniques for structural characterization of heterocyclic structures.

- Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride - SynHet.

- methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0 - iChemical.

- Methyl (s)-pyrrolidin-3-yl-acetate hcl - SynHet.

- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Publishing.

- (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE (186597-29-5) 1H NMR spectrum.

- (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - ResearchGate.

- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph.

- Pyrrolidine, n-methyl-, hydrochloride - the NIST WebBook.

- NMR Solvents - Sigma-Aldrich.

- Can the salt form of my organic compound be determined using NMR? - ResearchGate.

- ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent an.

- SYNTHESIS, STRUCTURAL CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NEW PYRROLIDINE DERIVATIVES - Europub.

- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma.

- Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH.

- Methyl (S)-Pyrrolidin-3-yl-acetate Hydrochloride,1024038-33-2-Amadis Chemical.

- (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride(1407997-84-5) 1 H NMR - ChemicalBook.

- Methyl (R)-pyrrolidin-3-yl-acetate HCl - ChemBK.

- Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem.

- (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry - ResearchGate.

- High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | The Journal of Physical Chemistry A - ACS Publications.

- (S)-Methyl 2-(pyrrolidin-3-yl)acetate | CAS#:1024586-64-8 | Chemsrc.

- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride) - Cayman Chemical.

- (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem.

Sources

- 1. Methyl (s)-pyrrolidin-3-yl-acetate hcl [synhet.com]

- 2. chembk.com [chembk.com]

- 3. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. NMR用溶媒 [sigmaaldrich.com]

- 7. Methyl (R)-pyrrolidin-3-yl-acetate HCl/(R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride, CAS No. 1024038-31-0 - iChemical [ichemical.com]

- 8. benchchem.com [benchchem.com]

- 9. (S)-Methyl 2-(pyrrolidin-3-yl)acetate | CAS#:1024586-64-8 | Chemsrc [chemsrc.com]

Methyl (S)-pyrrolidin-3-YL-acetate hcl solubility profile

An In-Depth Technical Guide to the Solubility Profile of Methyl (S)-pyrrolidin-3-ylacetate HCl

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl (S)-pyrrolidin-3-ylacetate hydrochloride (HCl). As a hydrochloride salt of a secondary amine, its aqueous solubility is intrinsically linked to pH, a factor of paramount importance for researchers in drug development. This document moves beyond mere data presentation to elucidate the underlying chemical principles and provide field-proven, detailed protocols for both kinetic and thermodynamic solubility determination. We will explore the critical influence of pH on the ionization state of the pyrrolidine ring, detail robust experimental designs, and offer insights into the interpretation of solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this molecule's behavior in solution, a critical parameter for formulation, bioassay design, and predicting in vivo performance.

Physicochemical Characterization

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any solubility investigation. Methyl (S)-pyrrolidin-3-ylacetate HCl is a chiral small molecule. The hydrochloride salt form is created by the reaction of the basic secondary amine in the pyrrolidine ring with hydrochloric acid.[1] This conversion to a salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic active pharmaceutical ingredients (APIs).[2]

Table 1: Physicochemical Properties of Methyl (S)-pyrrolidin-3-ylacetate HCl

| Property | Value | Source |

| Chemical Structure |  (Structure shown for the (R)-enantiomer, which is structurally identical to the (S)-enantiomer for non-chiral properties) (Structure shown for the (R)-enantiomer, which is structurally identical to the (S)-enantiomer for non-chiral properties) | PubChem[3] |

| Molecular Formula | C₇H₁₄ClNO₂ | SynHet[4] |

| Molecular Weight | 179.64 g/mol | PubChem[3] |

| IUPAC Name | methyl 2-[(3S)-pyrrolidin-3-yl]acetate;hydrochloride | SynHet[4] |

| Physical Form | Expected to be a white to off-white solid | General Knowledge |

Fundamental Principles: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: kinetic and thermodynamic.[5] Understanding the difference is crucial for selecting the appropriate assay and correctly interpreting the results.

-

Kinetic Solubility: This is a high-throughput measurement of a compound's apparent solubility under non-equilibrium conditions.[6][7] The experiment is rapid, typically involving the addition of a concentrated DMSO stock solution to an aqueous buffer, followed by a short incubation period (e.g., 1-2 hours). The point at which the compound precipitates is measured, often by turbidimetry or nephelometry.[5] Causality: Kinetic solubility is invaluable in early discovery for ranking compounds and flagging potential issues. Low kinetic solubility can lead to unreliable results in biological assays due to compound precipitation.[6]

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24-72 hours) until the concentration of the dissolved solute becomes constant.[8][9] Causality: This measurement is the gold standard for lead optimization and pre-formulation activities. It represents the maximum amount of a compound that can be dissolved in a given solvent system and is essential for developing oral dosage forms and predicting absorption.[6]

Key Factors Influencing Aqueous Solubility of Methyl (S)-pyrrolidin-3-ylacetate HCl

The solubility of an ionizable compound like Methyl (S)-pyrrolidin-3-ylacetate HCl is not a fixed value but is highly dependent on the properties of the solution.

The Critical Role of pH

As a hydrochloride salt of a secondary amine, the solubility of this compound is governed by the pH of the aqueous medium. The pyrrolidine nitrogen atom can exist in either a protonated (ionized) or a neutral (free base) form.

-

At Low pH (Acidic Conditions): The equilibrium shifts towards the protonated, cationic form (R₂NH₂⁺). This charged species is highly polar and readily interacts with water molecules, resulting in high aqueous solubility.[1]

-

At High pH (Basic Conditions): As the pH increases above the pKa of the pyrrolidine amine, the compound is deprotonated to its neutral free base form (R₂NH). This form is typically less polar and significantly less soluble in water, which can lead to precipitation.[10][11]

This pH-dependent behavior is fundamental to predicting how the compound will behave in different environments, from buffer solutions in the lab to the varying pH of the gastrointestinal tract.[12]

Caption: pH-dependent equilibrium of Methyl (S)-pyrrolidin-3-ylacetate HCl.

The Common Ion Effect

The common ion effect can reduce the solubility of an ionic compound when a solution already contains one of the ions from the salt. For Methyl (S)-pyrrolidin-3-ylacetate HCl, adding a source of chloride ions (e.g., from NaCl in biorelevant media like FaSSIF or from the HCl used to adjust pH) can shift the dissolution equilibrium, favoring the solid salt form and thus decreasing its measured solubility.[2][12] This is a critical consideration when designing formulations or interpreting solubility in physiological buffers.

Experimental Determination of Solubility: Protocols

The following protocols are designed to be self-validating systems, providing accurate and reproducible data for decision-making in a drug development setting.

Protocol 1: Kinetic Solubility via Nephelometry

This protocol is designed for rapid, high-throughput screening to assess apparent solubility.[5]

Objective: To determine the concentration at which Methyl (S)-pyrrolidin-3-ylacetate HCl begins to precipitate from an aqueous buffer when added from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, create a serial dilution of the stock solution directly in a 96-well microtiter plate.

-

Assay Execution:

-

Dispense 5 µL of the DMSO stock/serial dilutions into the wells of a clear, 96-well assay plate.

-

Rapidly add 245 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of 2%.

-

-

Incubation: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate at a controlled temperature (e.g., 25°C) for 2 hours.

-

Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is indistinguishable from the background (buffer with 2% DMSO).

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the true equilibrium solubility and is the gold standard for pre-formulation studies.[6][8]

Objective: To measure the stable, saturated concentration of Methyl (S)-pyrrolidin-3-ylacetate HCl in various aqueous media over time.

Workflow Diagram:

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Methodology:

-

System Preparation: Add an excess amount of solid Methyl (S)-pyrrolidin-3-ylacetate HCl (enough to ensure undissolved solid remains at equilibrium) to several glass vials.

-

Solvent Addition: Add a precise volume of the desired test buffer to each vial. Per WHO guidelines for biopharmaceutics classification, standard buffers should be used, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[9]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period.

-

Time-Point Sampling: At designated time points (e.g., 2, 8, 24, and 48 hours), withdraw an aliquot from each vial. This is a self-validating step; equilibrium is confirmed when the measured concentration no longer changes between time points.[8][9]

-

Phase Separation: Immediately separate the undissolved solid from the liquid by centrifugation or by filtering through a syringe filter (e.g., 0.22 µm PVDF). Causality: This step is critical to ensure that only the dissolved compound is being measured.

-

Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as LC-MS or UV-Vis spectroscopy.[6] A standard calibration curve must be prepared in the same buffer.

-

Solid Phase Analysis (Optional but Recommended): After the final time point, recover the remaining solid and analyze it using X-Ray Powder Diffraction (XRPD). Causality: This confirms that the compound has not converted to a different solid form (e.g., precipitated as the free base) during the experiment, which would invalidate the measurement.[8]

Data Interpretation and Expected Profile

Based on the chemical structure (a hydrochloride salt of a secondary amine), a distinct pH-solubility profile is expected.

Table 2: Expected Qualitative Solubility Profile

| Solvent / Medium | Expected Thermodynamic Solubility | Rationale |

| Purified Water | High | The salt form is expected to readily dissolve in water. |

| 0.1 N HCl (pH ~1.2) | Very High | The low pH ensures the compound remains fully protonated, maximizing its interaction with water.[12] |

| Acetate Buffer (pH 4.5) | High | The pH is likely well below the pKa of the amine, keeping the compound predominantly in its soluble, ionized form. |

| Phosphate Buffer (pH 7.4) | Moderate to Low | Solubility will be highly dependent on the pKa. If pH 7.4 is near or above the pKa, a significant fraction of the less soluble free base will exist, lowering the overall solubility. |

| N-Methyl-2-pyrrolidone (NMP) | High | Polar aprotic organic solvents are generally effective at dissolving compounds of this nature.[13] |

| Ethanol | Moderate to High | The compound is expected to have good solubility in polar protic solvents like ethanol.[13] |

Conclusion

The solubility of Methyl (S)-pyrrolidin-3-ylacetate HCl is not a static property but a dynamic characteristic profoundly influenced by the pH of its environment. As a hydrochloride salt, it is engineered for high aqueous solubility, particularly under the acidic conditions found in the stomach. However, researchers must remain vigilant about the potential for precipitation as the pH rises towards neutral or basic, a phenomenon that has direct implications for intravenous formulation, in vitro assay conditions, and oral absorption. The robust, self-validating protocols for kinetic and thermodynamic solubility measurement detailed herein provide the necessary tools to accurately characterize this compound's behavior, enabling data-driven decisions throughout the drug development lifecycle.

References

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[6]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 2(2), 65-8.[5]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67230738, Methyl (R)-pyrrolidine-3-acetate hydrochloride. Retrieved from PubChem.[3]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from Sygnature Discovery website.[7]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118703333, Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride. Retrieved from PubChem.[14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53488452, (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from PubChem.[15]

-

Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from Chad's Prep website.[10]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.[16]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614485, (S)-Pyrrolidine-3-acetic acid hcl. Retrieved from PubChem.[17]

-

SynHet. (n.d.). Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride. Retrieved from SynHet website.[18]

-

World Health Organization (WHO). (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from WHO website.[9]

-

Cooney, A. (2017). Why do amines dissolve in hydrochloric acid? Quora.[1]

-

Zhang, M., & Zhou, L. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 47-56.[19]

-

ChemSrc. (n.d.). (S)-Methyl 2-(pyrrolidin-3-yl)acetate. Retrieved from ChemSrc website.[20]

-

ChemBK. (2024). Methyl (R)-pyrrolidin-3-yl-acetate HCl. Retrieved from ChemBK website.[21]

-

Tyger Scientific Inc. (n.d.). Methyl 2-(pyrrolidin-3-yl)acetate HCl. Retrieved from Tyger Scientific website.[22]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.[23]

-

MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved from Sigma-Aldrich website.[2]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.[12]

-

Pion Inc. (n.d.). Dissolution and Precipitation Monitoring of Crystalline Salts. Retrieved from Pion Inc. website.[24]

-

SynHet. (n.d.). Methyl (s)-pyrrolidin-3-yl-acetate hcl. Retrieved from SynHet website.[4]

-

MagicJigPipe. (2010). Analytical Chemistry - Precipitate. Sciencemadness.org.[11]

-

Jouyban, A., et al. (2014). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. Iranian Journal of Pharmaceutical Research, 13(3), 779-786.[13]

Sources

- 1. quora.com [quora.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methyl (R)-pyrrolidine-3-acetate hydrochloride | C7H14ClNO2 | CID 67230738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl (s)-pyrrolidin-3-yl-acetate hcl [synhet.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. who.int [who.int]

- 10. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 11. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride | C7H14ClNO3 | CID 118703333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride | C6H12ClNO2 | CID 53488452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (S)-Pyrrolidine-3-acetic acid hcl | C6H12ClNO2 | CID 42614485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride [synhet.com]

- 19. researchgate.net [researchgate.net]

- 20. (S)-Methyl 2-(pyrrolidin-3-yl)acetate | CAS#:1024586-64-8 | Chemsrc [chemsrc.com]

- 21. chembk.com [chembk.com]

- 22. tygersci.com [tygersci.com]

- 23. theses.gla.ac.uk [theses.gla.ac.uk]

- 24. cdn.prod.website-files.com [cdn.prod.website-files.com]

Purity Specifications and Analytical Control of Methyl (S)-pyrrolidin-3-yl-acetate HCl

An In-Depth Technical Guide:

Foreword: The Criticality of Purity in Chiral Building Blocks